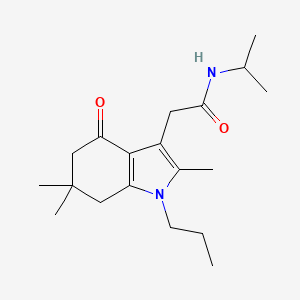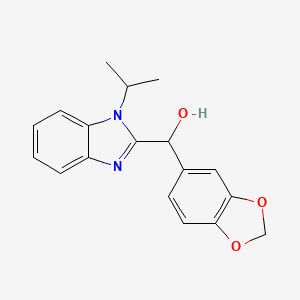
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol, also known as GSK-3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell cycle progression, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol inhibits 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ also leads to increased glycogen synthesis and decreased glucose production in the liver.
Biochemical and Physiological Effects:
Inhibition of 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ by 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. It leads to the activation of the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. It also leads to increased glycogen synthesis and decreased glucose production in the liver. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol in lab experiments is its high selectivity for 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanolβ. This allows for specific inhibition of the enzyme without affecting other kinases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for research include:
- Investigating its use in combination with other drugs for the treatment of cancer and other diseases.
- Studying its effects on other signaling pathways and cellular processes.
- Developing new formulations or delivery methods to improve its solubility and bioavailability.
- Investigating its potential use in the treatment of psychiatric disorders, such as bipolar disorder and schizophrenia.
Méthodes De Synthèse
The synthesis of 1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has been described in the literature. The synthesis involves the reaction of 1-isopropyl-1H-benzimidazole-2-carbaldehyde with 1,3-benzodioxole-5-carboxylic acid in the presence of a reducing agent, such as sodium borohydride. The resulting product is then converted to the methanol derivative using methanol and acid catalyst.
Applications De Recherche Scientifique
1,3-benzodioxol-5-yl(1-isopropyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11(2)20-14-6-4-3-5-13(14)19-18(20)17(21)12-7-8-15-16(9-12)23-10-22-15/h3-9,11,17,21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVTWQQOVDQSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-benzodioxol-5-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

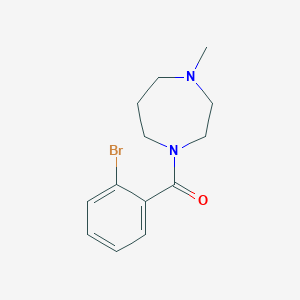
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
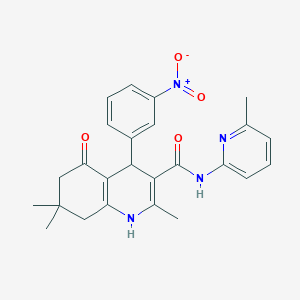
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)
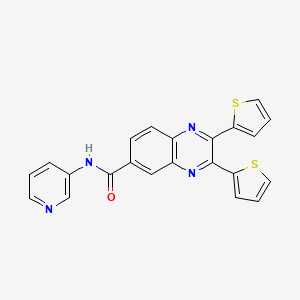
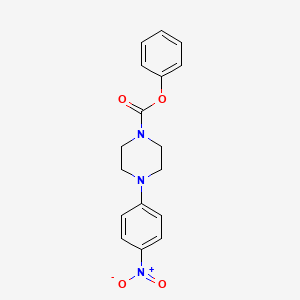
![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
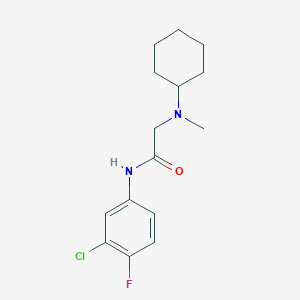
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)
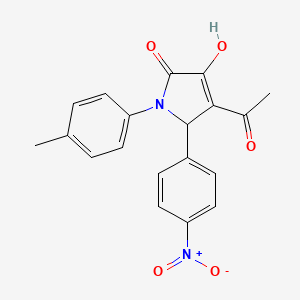
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5184804.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5184826.png)
![4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5184833.png)
